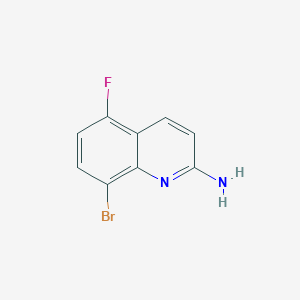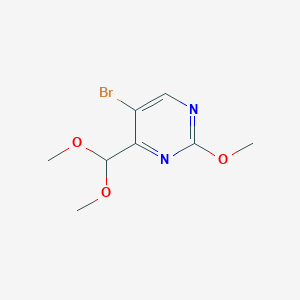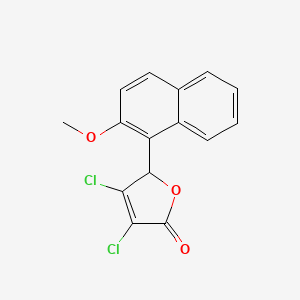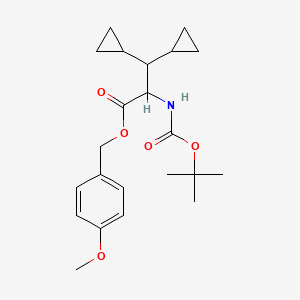
4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methoxybenzyl group, a Boc-protected amino group, and two cyclopropyl groups attached to a propanoate backbone. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the 4-Methoxybenzyl Group: This step involves the protection of the benzyl group with a methoxy group using appropriate reagents and conditions.
Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using Boc anhydride in the presence of a base.
Cyclopropanation: The cyclopropyl groups are introduced via cyclopropanation reactions, which can be carried out using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the propanoate backbone with the previously synthesized intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester and amino groups can be reduced to their corresponding alcohols and amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol and corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then form hydrogen bonds or ionic interactions with target proteins. The cyclopropyl groups can provide steric hindrance, affecting the binding affinity and selectivity of the compound.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl 2-amino-3,3-dicyclopropylpropanoate: Lacks the Boc protection on the amino group.
4-Methoxybenzyl 2-(Boc-amino)-3-cyclopropylpropanoate: Contains only one cyclopropyl group.
4-Methoxybenzyl 2-(Boc-amino)-3,3-dimethylpropanoate: Substitutes cyclopropyl groups with methyl groups.
Uniqueness
4-Methoxybenzyl 2-(Boc-amino)-3,3-dicyclopropylpropanoate is unique due to the presence of two cyclopropyl groups, which can significantly influence its chemical reactivity and biological activity. The Boc protection provides stability during synthetic transformations, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C22H31NO5 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl 3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H31NO5/c1-22(2,3)28-21(25)23-19(18(15-7-8-15)16-9-10-16)20(24)27-13-14-5-11-17(26-4)12-6-14/h5-6,11-12,15-16,18-19H,7-10,13H2,1-4H3,(H,23,25) |
InChIキー |
XFQURFGTOVVVFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)OCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)


![Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate](/img/structure/B13683660.png)
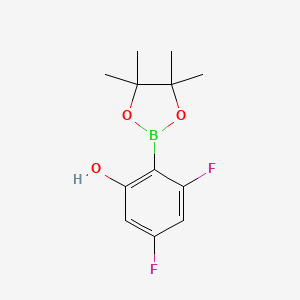
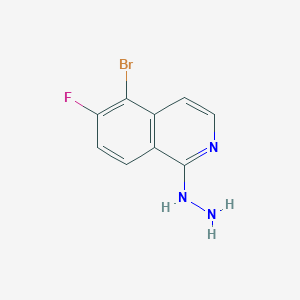

![(S)-4-Methyl-N-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-N-[2-[[(4-methylphenyl)sulfonyl]oxy]propyl]benzenesulfonamide](/img/structure/B13683705.png)
